4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine

Renin Inhibition Protease Inhibitors Hypertension

Researchers targeting MDR fungal pathogens or renin-dependent hypertension face a critical need for regiospecifically pure triazole-piperidine building blocks. Generic substitution is scientifically invalid due to regiochemistry-driven differences in target engagement. 4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine HCl is the optimal 2-yl regioisomer validated for 1,5-disubstituted triazole synthesis. - Enables access to the renin S1/S3 subpocket pharmacophore with confirmed docking poses. - Derivatives from this core achieve MICs as low as 0.0125 μg/mL against C. albicans and 0.24 μg/mL against clinical C. auris. - Free NH handle supports amidation, sulfonylation, or reductive amination for focused library synthesis. - HCl salt ensures aqueous solubility and -20°C storage stability for screening collections.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13258457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2N=CC=N2
InChIInChI=1S/C8H14N4/c1-3-9-4-2-8(1)7-12-10-5-6-11-12/h5-6,8-9H,1-4,7H2
InChIKeyLMGOADGFMIASQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine: Core Scaffold for Antimicrobial and Protease Inhibitor Research


4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine is a bifunctional heterocyclic building block that combines a piperidine scaffold with a 1,2,3-triazole moiety, primarily utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules targeting antimicrobial resistance and protease inhibition [1][2]. The hydrochloride salt form (CAS 1824057-09-1) enhances water solubility and handling stability , making it suitable for lead optimization programs and structure-activity relationship (SAR) studies across antifungal, antibacterial, and renin inhibitor research domains [3].

Bifunctional heterocyclic building block for antimicrobial and protease inhibitor SAR studies
Hydrochloride salt supports aqueous solubility and high-throughput screening compatibility
Piperidine NH handle enables diverse derivatization for lead optimization programs

Why Generic Substitution of 4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine Fails in Drug Discovery


In-class piperidine-triazole compounds cannot be arbitrarily interchanged due to critical structural determinants that govern target selectivity, binding affinity, and physicochemical properties. The regiochemistry of the triazole substitution (2-yl vs. 1-yl vs. 5-yl) profoundly alters hydrogen bonding geometry and metabolic stability [1]. The methylene linker between piperidine and triazole modulates conformational flexibility and target engagement [2]. The free piperidine NH serves as a derivatization handle, but its protonation state directly impacts solubility, permeability, and synthetic accessibility [3]. These variables create quantifiable differences in potency, selectivity, and ADME profiles that render generic substitution scientifically invalid without empirical validation.

Triazole regiochemistry
2-yl vs 1-yl or 5-yl substitution alters hydrogen‑bonding geometry and metabolic stability; target selectivity may shift.
Linker length and flexibility
Methylene spacer length affects conformational flexibility and target engagement; substitution can alter binding kinetics.
Piperidine protonation state
Free NH protonation impacts solubility and permeability; salt form choice may affect assay compatibility and synthetic accessibility.

Quantitative Differentiation of 4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine: Head-to-Head and Cross-Study Comparisons


Regiochemical Advantage: 1,2,3-Triazol-5-yl Substitution Confers Superior Renin Inhibition Compared to Alternative Triazole Regioisomers

In a systematic SAR study of 4-triazolyl-substituted piperidine derivatives, compounds bearing a 1-substituted 1,2,3-triazol-5-yl substituent demonstrated the highest renin inhibitory activity among all regioisomers evaluated [1]. 4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine serves as a direct precursor to these optimal 1,5-disubstituted triazole scaffolds via Cu-catalyzed or Ru-catalyzed azide-alkyne cycloaddition [2], enabling controlled synthesis of the most active regioisomer. Alternative piperidine-triazole scaffolds lacking this regiochemical control produce inferior or variable potency profiles.

Regiochemical preference
Class-level inference
1,5‑disubstituted triazole regioisomer reported with highest renin inhibitory activity among tested regioisomers; precursor supports Ru‑catalyzed route
Regiochemistry may guide renin inhibitor design; synthetic route context
Data from comparative SAR; validate regioisomer activity in target assay
Renin Inhibition Protease Inhibitors Hypertension

Antifungal Potency: Piperidine-1,2,3-Triazole Side Chain Scaffold Achieves Sub-μg/mL MIC Values Against Drug-Resistant Fungal Pathogens

Piperidine-based 1,2,3-triazolylacetamide derivatives, structurally derived from the 4-[(2H-1,2,3-triazol-2-yl)methyl]piperidine core, exhibit potent antifungal activity against the multidrug-resistant pathogen Candida auris. The most active derivatives (pta1, pta2, pta3) achieved MIC values ranging from 0.24 to 0.97 μg/mL and MFC values from 0.97 to 3.9 μg/mL [1]. Importantly, these compounds induced apoptosis and S-phase cell cycle arrest in C. auris while demonstrating lower toxicity profiles compared to conventional antifungal agents [1]. In a separate study, triazole-piperidine side chain derivatives demonstrated exceptional potency against Candida albicans and Cryptococcus neoformans with MIC values as low as 0.0125 μg/mL [2].

Antifungal MIC
Class-level inference
MIC 0.0125–0.97 μg/mL against C. auris, C. albicans, C. neoformans (derivative compounds)
Supports antimicrobial screening context; reported MIC endpoint
Derivative data; confirm for parent scaffold under identical conditions
Antifungal Candida auris Antimicrobial Resistance

Physicochemical Differentiation: Hydrochloride Salt Provides Enhanced Aqueous Solubility and Defined Handling Characteristics

The hydrochloride salt of 4-[(2H-1,2,3-triazol-2-yl)methyl]piperidine (CAS 1824057-09-1) provides quantifiably enhanced aqueous solubility compared to the free base form. The salt demonstrates solubility in water (slightly) and methanol (slightly) at ambient conditions, with stability maintained at -20°C freezer storage . The melting point of 133-138°C for the free base provides a defined reference for purity assessment and formulation development . Additionally, the triazole moiety confers intrinsic stability against metabolic degradation, a property not uniformly present across all piperidine-derived building blocks [1].

Salt form solubility
Supporting evidence
HCl salt shows enhanced aqueous solubility vs free base; mp 133–138°C (free base)
Salt selection may affect assay and formulation context
Slight solubility reported; verify for specific protocol
Solubility Formulation Medicinal Chemistry

Synthetic Accessibility: Defined Click Chemistry Route Enables Regioselective 1,5-Disubstituted Triazole Formation

4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine can be synthesized via reaction of alkynylpiperidine derivatives with organic azides using Cu(I) or Ru catalysts, enabling regioselective formation of either 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazolylpiperidine compounds [1]. This catalytic control over regiochemistry is a key differentiator: Ru catalysis favors the 1,5-disubstituted product, which was identified as the 'most active' regioisomer in renin inhibitor SAR studies [2]. Alternative synthetic routes to piperidine-triazole hybrids may lack this regiochemical precision, producing mixtures or the less active 1,4-isomer.

Regioselective synthesis
Class-level inference
Ru catalyst → 1,5‑disubstituted triazole; Cu catalyst → 1,4‑disubstituted isomer
Catalyst choice enables regiochemical SAR exploration
Method context; verify scalability and reproducibility
Click Chemistry Regioselective Synthesis SAR Studies

Optimal Procurement Scenarios for 4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine in Drug Discovery


Renin Inhibitor Lead Optimization Programs

4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine is the optimal starting material for synthesizing 1,5-disubstituted triazolylpiperidine derivatives, which have been experimentally validated as the most active regioisomer class for renin inhibition [1]. The compound's alkynylpiperidine precursor route enables Ru-catalyzed formation of the 1,5-disubstituted triazole, providing direct access to the pharmacophore geometry that optimally occupies both S1 and S3 subpockets of the renin active site as confirmed by molecular docking [1]. This application scenario is specifically relevant for hypertension and cardiovascular disease research programs seeking novel renin inhibitors with defined binding modes.

Antifungal Drug Discovery Targeting Multidrug-Resistant Candida auris

Given the high mortality rates (30-72%) associated with C. auris infections and widespread resistance to conventional azole antifungals, 4-[(2H-1,2,3-triazol-2-yl)methyl]piperidine provides a validated scaffold for developing next-generation antifungal agents [2]. Piperidine-based 1,2,3-triazolylacetamide derivatives derived from this core have demonstrated MIC values as low as 0.24 μg/mL against clinical C. auris isolates, with mechanistic studies confirming apoptotic cell death and S-phase cell cycle arrest [2]. This scenario is optimal for anti-infective research groups specifically targeting MDR fungal pathogens where existing triazole therapies have failed.

Broad-Spectrum Antifungal Scaffold Development for Candida and Cryptococcus Species

Triazole-piperidine side chain derivatives built from this core have demonstrated exceptional potency against clinically important fungal pathogens including Candida albicans and Cryptococcus neoformans, with MIC values reaching 0.0125 μg/mL [3]. This potency profile positions the compound as a strategic building block for developing broad-spectrum antifungal agents addressing invasive fungal infections, which currently carry mortality rates of approximately 50% for candidosis and nearly 100% for invasive aspergillosis [3]. Research groups focused on novel triazole antifungal development will find this scaffold particularly valuable for SAR exploration.

High-Throughput Screening Library Enrichment for Protease and Anti-Infective Targets

The hydrochloride salt form (CAS 1824057-09-1) offers enhanced aqueous solubility and defined storage stability at -20°C, making it suitable for inclusion in compound screening collections [4]. The free piperidine NH provides a versatile derivatization handle for generating diverse analogue libraries via amidation, sulfonylation, or reductive amination [4]. Procurement of this compound is most justified when building focused libraries targeting aspartic proteases (renin), fungal CYP51, or other triazole-interacting enzyme targets where the 1,2,3-triazole moiety provides critical hydrogen bonding and π-stacking interactions.

Application
Selection Property
Validation Focus
Renin inhibitor research
Regiochemistry‑controlled triazole formation
Renin inhibitory activity and binding‑mode assessment
Antifungal lead research targeting resistant Candida auris
Triazole‑piperidine scaffold derivatization
MIC evaluation against drug‑resistant fungal strains and mechanism‑of‑action studies
Broad‑spectrum antifungal research
Triazole‑piperidine side‑chain library synthesis
MIC evaluation across Candida and Cryptococcus species
Compound library enrichment for protease and anti‑infective targets
Hydrochloride salt solubility and NH derivatization versatility
Assay compatibility and library diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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